1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene
Description
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene is a fluorinated aromatic compound featuring a methoxy-substituted propargyl group at the meta position relative to the fluorine atom. The fluorine atom introduces electron-withdrawing effects, while the propargyl-methoxy group contributes to conjugation and reactivity, making this compound valuable in pharmaceutical intermediates, materials science, and organic synthesis.
Properties
CAS No. |
273938-11-7 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-fluoro-3-(3-methoxyprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H9FO/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8H,7H2,1H3 |
InChI Key |
ZYQCFHGXHZEZQK-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with fluorobenzene and 3-methoxyprop-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a palladium catalyst.
Chemical Reactions Analysis
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets. The fluorine atom and the methoxypropynyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features, electronic properties, and physical characteristics of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene with related compounds:
Key Observations:
- Electronic Effects : The trifluoromethyl group in 1-Fluoro-3-(trifluoromethyl)benzene exerts stronger electron-withdrawing effects than the propargyl-methoxy group, altering reactivity in electrophilic substitutions .
- Physical State : Propargyl-containing analogs (e.g., 136) exhibit high melting points (350°C) due to crystalline packing, while methoxy-ether derivatives (e.g., 11b) are oils, suggesting the target compound may also exist as a liquid .
- Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), distinguishing it from nitro- or trifluoromethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
